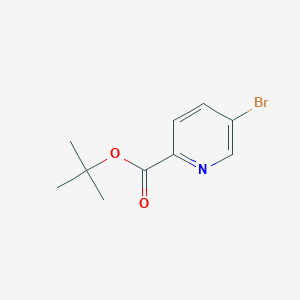

tert-Butyl aziridine-1-carboxylate

Vue d'ensemble

Description

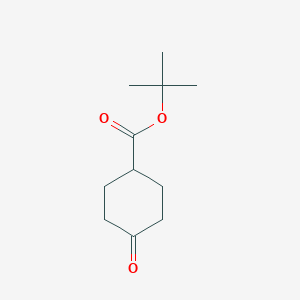

Tert-butyl aziridine-1-carboxylate is a compound that is part of the aziridine family, which are three-membered nitrogen-containing heterocycles. These compounds are of interest due to their potential utility as scaffolds for chiral ligands and as modified backbone units for peptide nucleic acids (PNAs) . The tert-butyl group is a common protecting group in organic synthesis, which can be easily removed under acidic conditions .

Synthesis Analysis

The synthesis of tert-butyl aziridine-1-carboxylate derivatives can be achieved through various methods. One approach involves the use of tert-butylsulfonamide as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins . Another method includes the opening of tosyl-activated cyclopentene aziridine followed by optical resolution to obtain optically active tert-butyl aziridine derivatives . Additionally, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate has been reported, which is a potential building block for amino alcohols and polyamines .

Molecular Structure Analysis

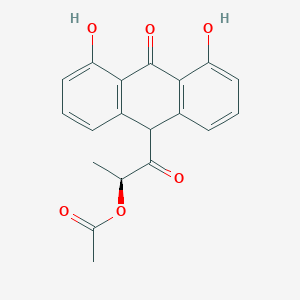

The molecular structure of tert-butyl aziridine-1-carboxylate derivatives can be complex. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was synthesized and characterized by 1H NMR spectroscopy and high-resolution mass spectrometry. Its structure was further confirmed by single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Tert-butyl aziridine-1-carboxylate and its derivatives participate in various chemical reactions. For example, chiral N-tert-butylsulfinyl vinyl aziridines have been used in rhodium-catalyzed asymmetric 1,4-addition reactions . Cycloaddition reactions with electron-rich 2-azadienes lead to functionalized aziridines . Moreover, silylmethyl-substituted aziridines have been used as masked 1,3- and 1,4-dipoles for formal cycloaddition reactions . The Diels-Alder cycloaddition of electrophilic 2H-azirines with oxazolidin-2-ones has also been reported, yielding aminoenones and aziridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl aziridine-1-carboxylate derivatives are influenced by their molecular structure. The presence of the tert-butyl group imparts steric bulk, which can affect the reactivity and selectivity of the compound in chemical reactions . The aziridine ring is a strained system, which can make these compounds highly reactive intermediates in organic synthesis . The specific physical properties such as melting points, boiling points, and solubilities would depend on the particular substituents and the overall molecular structure of the aziridine derivative .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Comprehensive and Detailed Summary of the Application

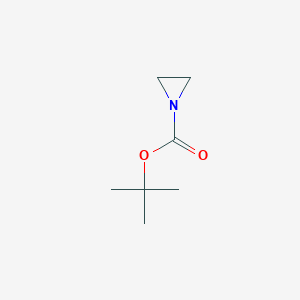

BocAz is used in the anionic polymerization of activated aziridines . The tert-butyloxycarbonyl (Boc) group on the aziridine nitrogen activates the aziridine for anionic ring-opening polymerizations (AROP), allowing for the synthesis of low-molecular-weight poly(BocAz) chains .

Detailed Description of the Methods of Application or Experimental Procedures

The Boc group is an electron-withdrawing group that activates the aziridine nitrogen for AROP . This activation allows for the synthesis of low-molecular-weight poly(BocAz) chains . The deprotection of poly(BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine .

Anionic Polymerization of Activated Aziridines

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Comprehensive and Detailed Summary of the Application

BocAz is used in the anionic polymerization of activated aziridines . The tert-butyloxycarbonyl (Boc) group on the aziridine nitrogen activates the aziridine for anionic ring-opening polymerizations (AROP), allowing for the synthesis of low-molecular-weight poly(BocAz) chains .

Detailed Description of the Methods of Application or Experimental Procedures

The Boc group is an electron-withdrawing group that activates the aziridine nitrogen for AROP . This activation allows for the synthesis of low-molecular-weight poly(BocAz) chains . The deprotection of poly(BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine .

Anionic Polymerization of Activated Aziridines

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Comprehensive and Detailed Summary of the Application

BocAz is used in the anionic polymerization of activated aziridines . The tert-butyloxycarbonyl (Boc) group on the aziridine nitrogen activates the aziridine for anionic ring-opening polymerizations (AROP), allowing for the synthesis of low-molecular-weight poly(BocAz) chains .

Detailed Description of the Methods of Application or Experimental Procedures

The Boc group is an electron-withdrawing group that activates the aziridine nitrogen for AROP . This activation allows for the synthesis of low-molecular-weight poly(BocAz) chains . The deprotection of poly(BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine .

Orientations Futures

Future research directions could involve expanding the scope of readily accessible N-alkyl aziridine products relative to those obtained through existing state-of-the-art methods . The activation of aziridines in anionic polymerization and in the synthesis of polyimines could also be explored further .

Propriétés

IUPAC Name |

tert-butyl aziridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)8-4-5-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYPJHLRWKGNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579794 | |

| Record name | tert-Butyl aziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl aziridine-1-carboxylate | |

CAS RN |

97308-23-1 | |

| Record name | tert-Butyl aziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)

![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)

![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)